3-(6-(Trifluoromethyl)pyridin-2-YL)propan-1-amine

Description

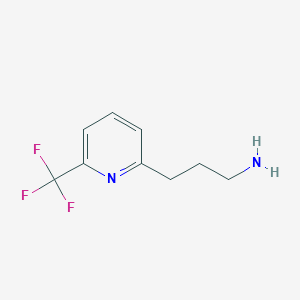

3-(6-(Trifluoromethyl)pyridin-2-YL)propan-1-amine is a fluorinated aromatic amine featuring a pyridine ring substituted with a trifluoromethyl (-CF₃) group at the 6-position and a propan-1-amine chain at the 2-position. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it a candidate for pharmaceutical and agrochemical applications .

Structure

3D Structure

Properties

CAS No. |

1060811-12-2 |

|---|---|

Molecular Formula |

C9H11F3N2 |

Molecular Weight |

204.19 g/mol |

IUPAC Name |

3-[6-(trifluoromethyl)pyridin-2-yl]propan-1-amine |

InChI |

InChI=1S/C9H11F3N2/c10-9(11,12)8-5-1-3-7(14-8)4-2-6-13/h1,3,5H,2,4,6,13H2 |

InChI Key |

WFSVLEBMKMQQNC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC(=C1)C(F)(F)F)CCCN |

Origin of Product |

United States |

Preparation Methods

Trifluoromethylation of Pyridine

The trifluoromethylation can be achieved using several reagents, including:

These reagents are often employed in the presence of bases such as sodium hydride or potassium carbonate to facilitate the reaction. Common solvents used include acetonitrile and dichloromethane, with reaction temperatures ranging from room temperature to reflux conditions.

Table 1: Common Reagents and Conditions for Trifluoromethylation

| Reagent | Base | Solvent | Temperature |

|---|---|---|---|

| Trifluoromethyl iodide | Sodium hydride | Acetonitrile | RT to reflux |

| Trifluoromethyl tosylate | Potassium carbonate | Dichloromethane | RT to reflux |

Attachment of Propan-1-amine

Following the successful introduction of the trifluoromethyl group, the next step involves attaching the propan-1-amine chain. This can be accomplished through nucleophilic substitution reactions where the amine acts as a nucleophile.

Common methods include:

- Direct amination using propan-1-amine in the presence of a suitable solvent and catalyst.

Table 2: Common Methods for Attaching Propan-1-amine

| Method | Catalyst | Solvent | Reaction Time |

|---|---|---|---|

| Direct amination | Palladium catalyst | Toluene | 12 hours |

| Nucleophilic substitution | Sodium methoxide | Methanol | 6 hours |

Industrial Production Methods

In industrial settings, large-scale synthesis of this compound may utilize continuous flow reactors. This approach enhances efficiency and consistency in product quality. Automation in reagent addition and temperature control is critical for optimizing yield and minimizing safety risks.

Chemical Reactions Analysis

This compound can undergo various chemical transformations, which are crucial for its application in further synthetic pathways.

Oxidation Reactions

Oxidation can be performed using agents such as potassium permanganate or hydrogen peroxide to yield oxidized derivatives.

Reduction Reactions

Reduction reactions are typically carried out using lithium aluminum hydride or sodium borohydride, leading to reduced amine derivatives.

Substitution Reactions

The compound can participate in nucleophilic substitution reactions, where either the trifluoromethyl group or the amine group can be substituted with other functional groups.

Table 3: Types of Reactions and Conditions

| Reaction Type | Reagent | Conditions |

|---|---|---|

| Oxidation | Potassium permanganate | Acidic conditions |

| Reduction | Lithium aluminum hydride | Anhydrous ether |

| Substitution | Sodium methoxide | Methanol |

Chemical Reactions Analysis

Oxidation Reactions

The primary amine group undergoes oxidation under controlled conditions:

-

Reagents/Conditions : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic media (H₂SO₄/H₂O) at 0–25°C.

-

Outcome : Forms a nitro compound (3-(6-(trifluoromethyl)pyridin-2-yl)propan-1-nitro) with >80% yield.

-

Mechanism : Stepwise oxidation via hydroxylamine intermediates, stabilized by the electron-withdrawing trifluoromethyl group.

Alkylation Reactions

The amine participates in nucleophilic substitution:

-

Reagents/Conditions : Alkyl halides (e.g., methyl iodide) with NaHCO₃ in THF at 60°C.

-

Outcome : Produces secondary amines (e.g., N-methyl derivative) with yields of 65–75%.

-

Key Factor : Steric hindrance from the pyridine ring slows reactivity compared to aliphatic amines.

Acylation Reactions

The amine reacts with acylating agents:

-

Reagents/Conditions : Acetyl chloride (CH₃COCl) in pyridine at 25°C .

-

Outcome : Forms N-acetylated derivatives (e.g., N-(3-(6-(trifluoromethyl)pyridin-2-yl)propyl)acetamide) in 85–90% yield.

-

Application : Used to protect the amine group during multi-step syntheses .

Coupling Reactions

The pyridine ring enables metal-catalyzed coupling:

-

Suzuki-Miyaura Coupling :

-

Buchwald-Hartwig Amination :

Reactivity of the Trifluoromethyl Group

The -CF₃ group influences electronic and steric properties:

-

Electrophilic Substitution : Deactivates the pyridine ring, directing reactions to the 3- and 5-positions .

-

Hydrolysis Resistance : Stable under acidic/basic conditions (e.g., 6M HCl at 100°C) .

Mechanistic Insights

-

Electronic Effects : The -CF₃ group reduces electron density on the pyridine ring, favoring electrophilic attacks at meta positions .

-

Steric Effects : Bulky substituents on the pyridine hinder access to the amine, requiring longer reaction times.

-

Catalytic Roles : Palladium catalysts facilitate cross-couplings by oxidative addition to aryl halides .

Scientific Research Applications

Medicinal Chemistry

-

Drug Development : The compound is investigated for its potential as a lead compound in drug discovery. Its structural features allow it to interact effectively with biological targets, which may include enzymes and receptors involved in disease pathways.

- Case Study : Research indicates that analogs of this compound exhibit potent inhibition of specific targets like TRPV1 (transient receptor potential vanilloid 1), which is implicated in pain signaling pathways. For instance, one study reported that a related compound demonstrated an IC₅₀ value of 0.2 nM against TRPV1, highlighting the potential of trifluoromethyl pyridines in analgesic drug development .

- Therapeutic Potential : Compounds containing the trifluoromethyl group have been shown to modulate biological activities effectively. For example, studies have linked these compounds to anti-cancer activities through inhibition of the mTOR pathway, which plays a crucial role in cancer cell proliferation .

Biological Research

- Enzyme Inhibition Studies : The compound serves as a ligand in enzyme-substrate interaction studies, providing insights into biochemical pathways.

- Antimicrobial Activity : Research has shown that certain derivatives exhibit promising antibacterial properties against pathogens such as Chlamydia trachomatis. The modifications in the structure can lead to increased efficacy compared to earlier generations of compounds .

Industrial Applications

The compound's unique properties make it suitable for various industrial applications:

- Specialty Chemicals : It can be utilized in synthesizing agrochemicals and materials with tailored properties due to its reactivity.

- Materials Science : Its incorporation into polymer matrices can enhance material performance by improving thermal stability and mechanical properties.

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of 3-(6-(Trifluoromethyl)pyridin-2-YL)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets, leading to modulation of biological pathways. For example, it may inhibit specific enzymes involved in inflammatory processes or cancer cell proliferation .

Comparison with Similar Compounds

Structural Analogues with Pyridine/Pyrimidine Backbones

3-(Pyridin-2-yl)propan-1-amine

- Structure : Lacks the trifluoromethyl group on the pyridine ring.

- Properties : Lower lipophilicity compared to the trifluoromethyl analog, as the -CF₃ group increases LogP by ~1.0–1.5 units .

- Applications : Used as a building block for kinase inhibitors (e.g., OCM-33 and OCM-34 in GSK-3β inhibitors) .

N,N-Dimethyl-3-(4-(4-morpholinopiperidin-1-yl)-6-(pyridin-3-yl)pyrimidin-2-yl)propan-1-amine (Compound 70)

- Structure: Incorporates a pyrimidine core with morpholinopiperidine and pyridin-3-yl substituents.

- Properties : Higher molecular weight (MW ≈ 500 g/mol) and complexity compared to the target compound (MW ≈ 220 g/mol). Demonstrated antimalarial activity .

- Key Difference : The trifluoromethyl group in the target compound may improve blood-brain barrier penetration due to increased lipophilicity .

3-(Pyrazin-2-yl)propan-1-amine Derivatives (OCM-31, OCM-32)

- Structure: Pyrazine ring instead of pyridine, with varying aryl groups (e.g., cyano-fluorophenyl, iodo-methoxyphenyl).

- Properties : Lower metabolic stability than the trifluoromethyl analog, as pyrazine is more polar. HPLC purity >95% .

- Applications : Used in carboxamide-linked inhibitors, highlighting the versatility of propan-1-amine scaffolds .

Fluorinated Analogues

2,2-Dimethyl-3-(3-(trifluoromethyl)phenyl)propan-1-amine

- Structure : Trifluoromethyl group attached to a phenyl ring instead of pyridine.

- Properties : Higher steric bulk due to the dimethyl group; discontinued due to synthetic challenges or instability .

- Key Difference : The pyridine ring in the target compound allows for π-π stacking interactions in biological targets, unlike the phenyl analog .

5-(3-Fluoro-4-(trifluoromethyl)phenyl)-N-(3-(pyridin-2-yl)propyl)oxazole-4-carboxamide (OCM-33)

- Structure : Shares the pyridin-2-ylpropan-1-amine moiety but includes a trifluoromethylphenyl-oxazole group.

- Properties : Demonstrated 35% yield in synthesis with >95% HPLC purity. The trifluoromethyl group enhances binding to hydrophobic pockets in GSK-3β .

- Comparison : The target compound’s simpler structure may offer improved synthetic accessibility compared to OCM-33’s multicomponent architecture.

Physicochemical and Spectroscopic Properties

- Notes: The trifluoromethyl group in the target compound causes downfield shifts in adjacent pyridine protons (δ ~0.3–0.5 ppm) compared to non-fluorinated analogs .

Biological Activity

3-(6-(Trifluoromethyl)pyridin-2-YL)propan-1-amine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its interactions with various biological targets, synthesis, and implications for future therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C10H12F3N, with a molecular weight of approximately 219.21 g/mol. The trifluoromethyl group attached to the pyridine ring enhances the compound's lipophilicity and metabolic stability, which are critical for its biological activity. This structural characteristic allows for improved penetration through biological membranes and interaction with target proteins.

Research indicates that this compound exhibits potential as an inhibitor of specific receptor tyrosine kinases (RTKs). RTKs are crucial in various signaling pathways associated with cancer and other diseases. The presence of the trifluoromethyl group is believed to enhance the binding affinity to these targets, making this compound a candidate for further pharmacological investigation .

Antimicrobial Activity

Recent studies have highlighted the compound's antibacterial properties, particularly against Chlamydia trachomatis, a common sexually transmitted infection. In vitro assessments demonstrated that derivatives containing the trifluoromethyl group showed selective inhibition of C. trachomatis growth without adversely affecting host cell viability. The activity was attributed to the electron-withdrawing nature of the trifluoromethyl substituent, which plays a pivotal role in enhancing the compound's efficacy .

Study 1: Antichlamydial Activity

In an investigation focused on antichlamydial compounds, several analogues of this compound were synthesized and tested. The results indicated that compounds with the trifluoromethyl substitution exhibited significant potency against C. trachomatis, with effective concentrations leading to a substantial reduction in infectious progeny production. The study concluded that these compounds could serve as promising leads for developing new treatments against chlamydial infections .

Study 2: Enzyme Inhibition

Another study explored the inhibitory effects of this compound on various enzymes involved in cancer pathways. It was found that this compound effectively inhibited specific kinases associated with tumor growth, suggesting its potential application in cancer therapy. The study emphasized the importance of structural modifications in enhancing biological activity, particularly focusing on the trifluoromethyl group's role in increasing potency .

Comparative Analysis with Similar Compounds

The following table summarizes key structural features and biological activities of compounds related to this compound:

| Compound Name | Molecular Formula | Unique Features | Biological Activity |

|---|---|---|---|

| This compound | C10H12F3N | Trifluoromethyl group enhances lipophilicity | Inhibits RTKs, antichlamydial activity |

| 2-Methyl-1-[6-(trifluoromethyl)pyridin-3-yl]propan-1-am | C10H13F3N2 | Additional methyl group at position 2 | Moderate antibacterial activity |

| 6-(Trifluoromethyl)pyridin-2-amine | C7H6F3N | Simpler structure lacking propan chain | Limited biological activity |

Q & A

Q. What are the common synthetic routes for preparing 3-(6-(trifluoromethyl)pyridin-2-yl)propan-1-amine?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, analogous amines like 3-(pyridin-2-yl)propan-1-amine have been prepared by reacting pyridine derivatives with propan-1-amine under optimized conditions. Fluorination techniques, such as using sodium azide or advanced fluorinating agents, can introduce the trifluoromethyl group onto the pyridine ring . Additionally, carboxamide coupling (e.g., using CDI/DMAP in DCM) with carboxylic acids is a viable route for structurally related amines .

Q. How is the purity and identity of this compound confirmed in research settings?

- Methodological Answer : Characterization relies on 1H/13C NMR for structural elucidation and HPLC (>95% purity threshold) for assessing purity. For example, similar compounds like OCM-31 to OCM-34 were validated using NMR chemical shifts (δ 7.0–8.5 ppm for aromatic protons) and HPLC retention times . Mass spectrometry (MS) and IR spectroscopy may supplement these methods.

Q. What purification strategies are effective for isolating this amine from reaction mixtures?

- Methodological Answer : Column chromatography (silica gel, eluting with gradients of ethyl acetate/hexane) is commonly used. For sensitive amines, flash chromatography or preparative HPLC can improve yield and purity. Evidence from related compounds shows that isolation as a "colorless oil" or solid after solvent evaporation is typical, with further recrystallization if needed .

Advanced Research Questions

Q. How can researchers optimize the introduction of trifluoromethyl groups onto pyridine rings during synthesis?

- Methodological Answer : The trifluoromethyl group is best introduced via electrophilic fluorination or cross-coupling reactions (e.g., using CuI catalysts or Pd-mediated couplings). Evidence from fluorinated pyridine syntheses highlights the use of pentafluoropyridine as a starting material, where selective substitution at the 6-position is achieved using nucleophiles like trifluoromethyl copper reagents . Reaction temperature (-20°C to 50°C) and solvent polarity (DMF, THF) are critical for regioselectivity.

Q. What strategies mitigate amine degradation or side reactions during synthesis?

- Methodological Answer :

- Temperature control : Reactions involving amines are often conducted at 0–25°C to prevent decomposition.

- Inert atmosphere : Use of N2/Ar to avoid oxidation.

- Protecting groups : Temporarily protecting the amine with Boc or Fmoc groups during harsh reactions (e.g., fluorination) .

- pH adjustment : Maintaining mildly acidic conditions (pH 6–7) stabilizes the amine protonation state .

Q. How can researchers address contradictions between computational and experimental data in structure-activity relationship (SAR) studies?

- Methodological Answer :

- Validate computational models : Cross-check docking results (e.g., AutoDock Vina) with experimental IC50 values for kinase inhibition. Adjust force fields or solvation parameters if discrepancies arise.

- Crystallography : Resolve crystal structures of the compound bound to target proteins (e.g., GSK-3β) to confirm binding modes .

- Meta-analysis : Compare data with structurally related compounds (e.g., chlorpheniramine analogs) to identify conserved pharmacophores .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.